molecular formula C16H21ClN4O2 B10992651 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B10992651
M. Wt: 336.81 g/mol
InChI Key: RWLSLNUDDFLLFA-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring, a chlorophenyl group, and a cyclopropylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylpiperazine with cyclopropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(cyclopropylamino)acetic acid hydrochloride
  • 4-(4-chlorophenyl)-2-(cyclopropylamino)pyridine-3-carbonitrile

Uniqueness

4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Biological Activity

The compound 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21ClN4O2C_{16}H_{21}ClN_{4}O_{2} with a molecular weight of 364.9 g/mol. The structure includes a piperazine ring, a chlorophenyl group, and a cyclopropylamino moiety, which contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC16H21ClN4O2C_{16}H_{21}ClN_{4}O_{2}
Molecular Weight364.9 g/mol
Structural FeaturesPiperazine, Chlorophenyl, Cyclopropylamino

Preliminary studies suggest that This compound may act as an inhibitor of specific kinases or receptors. Compounds with similar structures have been noted for their roles in treating neurological disorders and various cancers, indicating that this compound could also have significant therapeutic applications.

In Vitro Studies

In vitro assays are essential for evaluating the biological activity of this compound. Research indicates that it may exhibit:

  • Kinase Inhibition : Potential inhibition of kinases involved in cancer pathways.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.

Case Studies and Comparative Analysis

Several compounds structurally related to This compound have been studied for their biological activities:

Compound NameStructure HighlightsBiological Activity
4-(4-chlorophenyl)-N-[2-(cyclobutylamino)-2-oxoethyl]piperazine-1-carboxamideSimilar piperazine framework but with a cyclobutyl groupPotential anti-cancer activity
1-(3-chlorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]piperazine-1-carboxamideContains isopropyl instead of cyclopropylInvestigated for neuroprotective effects
4-(3-fluorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamideFluorine substitution on phenyl ringExplored for kinase inhibition

These comparisons highlight how variations in substituents can significantly impact biological activity and pharmacological profiles.

Synthesis and Modification

The synthesis of This compound involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Piperazine Ring : Using appropriate amines and carbonyl compounds.
  • Chlorination : Introducing the chlorophenyl group.
  • Cyclopropyl Group Addition : Attaching the cyclopropylamino moiety through nucleophilic substitution.

Careful control of reaction conditions is crucial to ensure high yields and purity .

Future Directions and Research Implications

Given the promising preliminary findings regarding the biological activity of This compound , further research is warranted. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
  • In Vivo Evaluations : Assessing efficacy and safety through animal models.
  • Clinical Trials : Exploring therapeutic applications in human subjects.

Q & A

Q. Basic: What are the key steps and methodological considerations for synthesizing 4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide?

Answer:
The synthesis involves multi-step organic reactions:

Core piperazine formation : React 3-chlorophenyl derivatives with piperazine precursors under reflux in aprotic solvents (e.g., dichloromethane) .

Carboxamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the cyclopropylamino-oxoethyl moiety to the piperazine core. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl aromatic protons at δ 7.2–7.4 ppm; cyclopropyl CH₂ at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect impurities .

Q. Advanced: How to design experiments to evaluate its interaction with neurotransmitter receptors (e.g., serotonin/dopamine)?

Answer:

Radioligand binding assays :

  • Use 5-HT₂A or D₂ receptor membranes from transfected HEK293 cells.
  • Incubate with [³H]-ketanserin (5-HT₂A) or [³H]-spiperone (D₂) and varying compound concentrations (1 nM–10 µM).
  • Calculate IC₅₀ via nonlinear regression .

Functional assays : Measure cAMP accumulation (D₂) or calcium flux (5-HT₂A) using BRET or FLIPR systems .

Q. Advanced: How to resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Answer:

Verify synthesis conditions : Batch variability in solvent polarity (e.g., DMF vs. THF) or temperature may alter conformation .

Orthogonal purity analysis : Combine HPLC, NMR, and elemental analysis to exclude impurities as confounding factors .

Standardize assay protocols : Use identical cell lines (e.g., CHO vs. HEK293), buffer compositions, and incubation times .

Q. Advanced: What computational strategies predict its biological targets and binding modes?

Answer:

Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT₂A PDB: 6A93). Focus on piperazine-carboxamide interactions with Asp155 and Ser159 .

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS, 100 ns) to assess stability of hydrogen bonds with cyclopropylamide .

Q. Advanced: How to optimize solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : React with HCl or citrate to enhance aqueous solubility .
  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) on the carboxamide .
  • Formulation : Use co-solvents (PEG-400/Cremophor EL) or nanoemulsions for IV administration .

Q. Basic: How to assess its stability under physiological and storage conditions?

Answer:

  • Accelerated stability studies :
    • pH 1–13 (37°C, 48 hrs): Monitor degradation via HPLC.
    • Light exposure (ICH Q1B): UV-vis spectroscopy detects photodegradants .
  • Long-term storage : Store at –20°C in amber vials under argon to prevent oxidation .

Q. Advanced: How to conduct structure-activity relationship (SAR) studies for lead optimization?

Answer:

Substituent variation :

  • Replace 3-chlorophenyl with 4-fluoro or methoxy groups to assess steric/electronic effects .
  • Modify cyclopropylamide to cyclobutyl or azetidine derivatives .

Assay panels : Test analogs against 5-HT/D₂ receptors and off-targets (e.g., hERG) to balance potency and safety .

Q. Advanced: How to evaluate selectivity against off-target receptors/enzymes?

Answer:

  • Broad profiling : Screen at 10 µM against CEREP panels (100+ targets) .
  • Counter assays : For hit targets (e.g., MAO-A), determine Ki using fluorogenic substrates (kynuramine oxidation) .

Q. Basic: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:

Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm exposure .

Protein binding : Use equilibrium dialysis to assess free fraction (e.g., >90% bound to albumin reduces efficacy) .

Metabolite identification : Incubate with liver microsomes (human/rat) and identify active metabolites via UPLC-QTOF .

Properties

Molecular Formula

C16H21ClN4O2

Molecular Weight

336.81 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H21ClN4O2/c17-12-2-1-3-14(10-12)20-6-8-21(9-7-20)16(23)18-11-15(22)19-13-4-5-13/h1-3,10,13H,4-9,11H2,(H,18,23)(H,19,22)

InChI Key

RWLSLNUDDFLLFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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